Methysergide maleate

Description

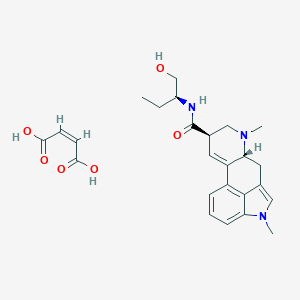

An ergot derivative that is a congener of LYSERGIC ACID DIETHYLAMIDE. It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle, but has few of the properties of other ergot alkaloids. Methysergide is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017106 | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-49-7 | |

| Record name | Methysergide maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSERGIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methysergide Maleate on 5-HT2C Receptors

Introduction

Methysergide maleate, a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of vascular headaches such as migraines and cluster headaches.[1][2][3] Its therapeutic efficacy is intrinsically linked to its complex interactions with the serotonergic system. A key target within this system is the 5-hydroxytryptamine 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[4][5] The 5-HT2C receptor is a critical regulator of numerous physiological and psychological processes, including mood, appetite, and locomotion, making it a significant target for drug development in neuropsychiatric disorders.[6][7] This technical guide provides a comprehensive exploration of the mechanism of action of this compound at the 5-HT2C receptor, detailing its binding characteristics, its influence on downstream signaling pathways, and the state-of-the-art experimental methodologies used to elucidate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's pharmacology.

Molecular Profile of this compound

Methysergide is a derivative of ergometrine and a congener of lysergic acid diethylamide (LSD).[8][9] It exhibits a broad pharmacodynamic profile, interacting with multiple serotonin receptor subtypes.[1] Notably, it functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while acting as an agonist at several 5-HT1 receptor subtypes.[1][3] An important consideration in the pharmacology of methysergide is its in vivo metabolism. Methysergide is a prodrug that is converted to its major active metabolite, methylergonovine.[1] This metabolite has a distinct pharmacological profile and is thought to be responsible for some of methysergide's therapeutic and adverse effects.[1][10]

The 5-HT2C Receptor: A Complex Signaling Hub

The 5-HT2C receptor, like other members of the GPCR superfamily, is an integral membrane protein with seven transmembrane domains.[11] Upon activation by its endogenous ligand, serotonin, the receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways.

Canonical Gq/11 Signaling Pathway

The primary and best-characterized signaling pathway for the 5-HT2C receptor is its coupling to the Gq/11 family of G proteins.[12] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.[13]

Non-Canonical Signaling Pathways

Recent research has unveiled a more complex signaling landscape for the 5-HT2C receptor, demonstrating its ability to couple to other G protein subtypes and to engage in G protein-independent signaling.[6][7]

-

Gi/o and G12/13 Coupling: Studies have shown that the 5-HT2C receptor can also engage Gi/o/z and G12/13 proteins, expanding its repertoire of cellular responses.[6][7]

-

β-Arrestin Recruitment: Like many GPCRs, the 5-HT2C receptor can recruit β-arrestins. This interaction is not only crucial for receptor desensitization and internalization but can also initiate distinct signaling cascades, a concept known as biased agonism.[6][7][14]

-

ERK1/2 Activation: The 5-HT2C receptor has been shown to modulate the activity of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway in the regulation of gene expression and cell proliferation.[4] This activation can be mediated through various upstream effectors, including PKC and phospholipase D.[4]

Figure 1: Simplified overview of 5-HT2C receptor signaling pathways.

Mechanism of Action of Methysergide at the 5-HT2C Receptor

Methysergide's primary mechanism of action at the 5-HT2C receptor is antagonism.[1][2] This means it binds to the receptor but does not elicit the conformational change required for activation. Instead, it occupies the binding site and prevents serotonin from binding and activating the receptor.

Binding Characteristics

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the absence of the endogenous agonist. While specific Ki values for methysergide at the human 5-HT2C receptor can vary across studies, it is generally considered to have a high affinity for this receptor subtype. Some studies have also suggested a more complex interaction than simple competitive antagonism, with evidence pointing towards allosteric modulation.[15] This would imply that methysergide may bind to a site on the receptor distinct from the serotonin binding site, influencing the receptor's conformation and its affinity for serotonin.[15]

| Ligand | Receptor Subtype | Reported Affinity (Ki) | Reference |

| Methysergide | 5-HT2C | ~8.34 nM | [9] |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

Impact on Downstream Signaling

By acting as an antagonist, methysergide effectively blocks serotonin-induced activation of the 5-HT2C receptor's downstream signaling pathways.

-

Inhibition of Gq/11 Signaling: Methysergide's antagonism prevents the Gq/11-mediated cascade, thus inhibiting PLC activation, IP3 production, and subsequent intracellular calcium mobilization. This is a key aspect of its mechanism that can be readily measured in functional assays.

-

Modulation of Non-Canonical Pathways: The effect of methysergide on the non-canonical signaling pathways of the 5-HT2C receptor is less well-characterized. As an antagonist, it would be expected to block serotonin's ability to activate these pathways as well. However, the concept of biased antagonism, where an antagonist might selectively inhibit certain pathways over others, is an emerging area of research and warrants further investigation for methysergide.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of in vitro assays are employed to characterize the interaction of compounds like methysergide with the 5-HT2C receptor. These assays provide quantitative data on binding affinity and functional activity, allowing for a comprehensive understanding of the compound's mechanism of action.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays utilize a radiolabeled ligand with known high affinity and specificity for the receptor of interest.

Principle: The assay measures the ability of an unlabeled compound (e.g., methysergide) to compete with a radiolabeled ligand for binding to the 5-HT2C receptor in a preparation of cell membranes expressing the receptor. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand is known as the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2C receptor in a suitable buffer and centrifuge to isolate the cell membranes.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable 5-HT2C radioligand (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled test compound (methysergide).[12]

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency and efficacy.

Given that the 5-HT2C receptor's primary signaling pathway involves the mobilization of intracellular calcium, calcium flux assays are a direct and high-throughput method to measure receptor activation and antagonism.[12][13]

Principle: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by an agonist, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured in real-time. To assess antagonism, cells are pre-incubated with the antagonist (methysergide) before the addition of an agonist (e.g., serotonin). The ability of the antagonist to inhibit the agonist-induced calcium response is then quantified.

Step-by-Step Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the 5-HT2C receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities to add the antagonist (methysergide) at various concentrations, followed by a fixed concentration of the agonist (serotonin).

-

Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the dose-dependent inhibition of the agonist response by the antagonist to calculate the IC50 for antagonism.

BRET assays are powerful tools for studying protein-protein interactions in living cells in real-time. They are particularly useful for investigating GPCR signaling, including G protein dissociation and β-arrestin recruitment.[6]

Principle: BRET relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP). For G protein dissociation assays, the Gα subunit is fused to RLuc and the Gγ subunit is fused to GFP. In the inactive state, the G protein heterotrimer is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon receptor activation by an agonist, the G protein dissociates, separating the donor and acceptor and causing a decrease in the BRET signal. Antagonists like methysergide would block this agonist-induced decrease in BRET. For β-arrestin recruitment, the receptor is fused to the donor and β-arrestin to the acceptor. Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor closer, leading to an increase in the BRET signal, which would be blocked by an antagonist.

Step-by-Step Protocol:

-

Transfection: Co-transfect cells with plasmids encoding the 5-HT2C receptor and the BRET biosensor components (e.g., Gα-RLuc and Gγ-GFP).

-

Cell Plating: Plate the transfected cells in a white, opaque multi-well plate suitable for luminescence measurements.

-

Compound Treatment: Add the antagonist (methysergide) at various concentrations, followed by a fixed concentration of the agonist (serotonin).

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

-

Signal Detection: Measure the luminescence at two different wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the concentration of the antagonist to determine its inhibitory effect on the agonist-induced BRET change.

Conclusion

This compound exerts its effects on the 5-HT2C receptor primarily through antagonism of the canonical Gq/11 signaling pathway. Its high-affinity binding to the receptor prevents the endogenous ligand, serotonin, from initiating the signaling cascade that leads to intracellular calcium mobilization. While its effects on the more recently discovered non-canonical signaling pathways of the 5-HT2C receptor are still being fully elucidated, its antagonist nature suggests a broad inhibition of serotonin-mediated functions through this receptor. The use of a combination of sophisticated in vitro techniques, including radioligand binding assays, calcium flux assays, and BRET-based approaches, is crucial for a comprehensive characterization of the molecular pharmacology of methysergide and other 5-HT2C receptor ligands. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics with improved efficacy and safety profiles for a range of neuropsychiatric conditions.

References

- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.

- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.

-

History of the G protein-coupled receptor (GPCR) assays from traditional to a state-of-the-art biosensor assay. PubMed. [Link]

-

5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... ResearchGate. [Link]

-

Intracellular pathways downstream of 5‐HT2C receptor (5‐HT2CR)... ResearchGate. [Link]

-

Methysergide. Wikipedia. [Link]

-

Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. PubMed. [Link]

-

Pharmacology of this compound ; Pharmacokinetics, Mechanism of action, Uses, effects. YouTube. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

GPCR Signaling Assays. Agilent. [Link]

-

GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]

-

Methysergide | C21H27N3O2. PubChem - NIH. [Link]

-

5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

methysergide | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Methysergide. PubMed. [Link]

-

Methysergide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]

-

Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators. PubMed. [Link]

-

methysergide | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

methysergide. Drug Central. [Link]

-

Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus. PubMed. [Link]

-

5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. PMC. [Link]

-

5-HT2A receptor. Wikipedia. [Link]

-

Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. PMC - PubMed Central. [Link]

-

Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers. [Link]

-

Activation mechanism and 5-HT2BR(A225G5.46)–methysergide structure a,... ResearchGate. [Link]

-

5-HT2 receptor antagonists and migraine therapy. PubMed. [Link]

-

Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. PMC - NIH. [Link]

-

Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central. [Link]

-

Acute and chronic effects of serotonin (5HT) antagonists on serotonin binding sites. PubMed. [Link]

-

5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. [Link]

-

Evidence that 5‐HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non‐psychedelic drugs. ResearchGate. [Link]

-

Serotonin 5HT2C Agonist Drugs with 5HT2A/2B Antagonist Activity. Grantome. [Link]

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. [Link]

Sources

- 1. Methysergide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2C Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. methysergide [drugcentral.org]

- 10. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]

- 12. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 13. innoprot.com [innoprot.com]

- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Prodrug: A Technical Guide to the Pharmacological Profiles of Methysergide Maleate and its Active Metabolite, Methylergometrine

Introduction: A Tale of Two Molecules in Migraine Prophylaxis

Methysergide, a semi-synthetic ergot alkaloid, has a storied history in the management of vascular headaches, particularly migraine and cluster headaches.[1] Despite its recognized efficacy, its clinical utility has been significantly hampered by a risk of serious, and sometimes irreversible, fibrotic side effects, including retroperitoneal, pleuropulmonary, and cardiac fibrosis.[2][3] This has led to its withdrawal from markets in several countries and its relegation to a second-line therapy where it is still available.[4][5] The key to understanding both the therapeutic efficacy and the toxicological profile of methysergide lies in its metabolic transformation into its principal active metabolite, methylergometrine (also known as methylergonovine).[4][6] This technical guide provides an in-depth comparative analysis of the pharmacological profiles of methysergide and methylergometrine, elucidating the nuanced interplay between the prodrug and its active metabolite that dictates their clinical effects. We will delve into their distinct pharmacokinetic properties, receptor interaction profiles, and the functional consequences of these interactions, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pharmacological dichotomy.

Pharmacokinetic Profile: The Prodrug and its Prevalent Metabolite

The oral administration of methysergide initiates a significant first-pass metabolism, resulting in a low systemic bioavailability of the parent compound, estimated to be around 13%.[6][7] The primary metabolic pathway is N-demethylation to form methylergometrine.[8] This metabolic conversion is so extensive that plasma concentrations of methylergometrine are substantially higher—approximately tenfold greater—than those of methysergide following oral administration.[6] Furthermore, methylergometrine exhibits a significantly longer elimination half-life compared to its parent compound.[6][7] This pharmacokinetic profile firmly establishes methysergide as a prodrug, with methylergometrine being the predominant and more persistent bioactive entity in the circulation.[4]

Comparative Pharmacokinetic Parameters

| Parameter | Methysergide Maleate | Methylergometrine | Reference(s) |

| Oral Bioavailability | ~13% | ~60% | [6][7][9] |

| Elimination Half-life | ~1 hour | ~3.4 hours | [4][7][9] |

| Metabolism | Extensive first-pass metabolism to methylergometrine | Hepatic | [7][9] |

| Peak Plasma Concentration (Oral) | Low | Significantly higher than methysergide |

The Serotonergic System: A Differential Receptor Interaction Profile

The therapeutic and adverse effects of both methysergide and methylergometrine are primarily mediated through their interactions with the serotonergic (5-hydroxytryptamine, 5-HT) receptor system. However, their profiles of action at these receptors are markedly different, which is central to understanding their distinct pharmacological effects.

Receptor Binding Affinities (Ki) at Human Serotonin Receptors

| Receptor Subtype | Methysergide (Ki, nM) | Methylergometrine (Ki, nM) | Reference(s) |

| 5-HT1A | Agonist | 1.5 - 2.0 (Full Agonist) | [9][10] |

| 5-HT1B | Agonist | 251 (rat) (Full Agonist) | [9][10] |

| 5-HT1D | Partial Agonist | 0.86 - 2.9 (Partial Agonist) | [9][10] |

| 5-HT1E | High Affinity | 89 | [9][11] |

| 5-HT2A | Agonist | Potent Agonist | [10] |

| 5-HT2B | Antagonist | Potent Agonist | [10] |

| 5-HT2C | Antagonist | Potent Partial Agonist | [10] |

| 5-HT6 | Moderate Affinity | Moderate Affinity | [11][12] |

| 5-HT7 | Antagonist | - | [4] |

Note: Data is compiled from various sources and may be derived from different experimental systems. Direct comparison should be made with caution.

Functional Activity: The Crucial Shift from Antagonism to Agonism

The most critical distinction between methysergide and methylergometrine lies in their functional activity at the 5-HT2B receptor. Methysergide acts as an antagonist at this receptor, a property believed to contribute to its antimigraine efficacy.[4][10] In stark contrast, its metabolite, methylergometrine, is a potent agonist at the 5-HT2B receptor.[1][13][10] This agonism is the primary mechanistic driver for the development of fibrotic complications, particularly cardiac valvulopathy, associated with long-term methysergide use.[13][10]

The structural basis for this dramatic shift in functional activity lies in a single methyl group on the indole nitrogen of methysergide.[13] This N(1)-methyl group appears to sterically hinder the conformational changes in the 5-HT2B receptor that are necessary for activation.[13] Upon metabolic N-demethylation to methylergometrine, the removal of this methyl group allows for a productive interaction with the receptor, leading to agonist activity.[8][13]

At the 5-HT2A receptor, both compounds exhibit agonist activity, which is thought to be responsible for the potential hallucinogenic effects at high doses.[4][10] At the 5-HT2C receptor, methysergide is an antagonist, while methylergometrine is a potent partial agonist.[10]

Signaling Pathways

The differential receptor activity of methysergide and methylergometrine translates to distinct downstream signaling cascades. The 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are Gq/11-coupled receptors, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). The 5-HT1 receptor subtypes are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Caption: Differential signaling of Methysergide and Methylergometrine.

Experimental Protocols for Pharmacological Characterization

To delineate the distinct pharmacological profiles of methysergide and its metabolite, a suite of in vitro assays is employed. Below are representative step-by-step methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of methysergide and methylergometrine for various 5-HT receptor subtypes.

Caption: Workflow for a calcium flux assay.

Methodology:

-

Cell Culture and Plating:

-

Plate cells expressing the target 5-HT receptor in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight. [14]

-

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of methysergide or methylergometrine.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the test compounds to the wells and immediately begin kinetic measurement of fluorescence intensity over time. [14]

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration. [14] * Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response relative to a reference full agonist) from the curve. [4]

-

Objective: To measure the functional activity of methysergide and methylergometrine at Gi-coupled 5-HT receptors by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the target Gi-coupled 5-HT receptor.

-

Pre-treat the cells with an adenylyl cyclase stimulator (e.g., forskolin) to induce a measurable level of cAMP.

-

Incubate the cells with varying concentrations of the test compound (methysergide or methylergometrine). [16]

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). [2][7]These assays typically involve a labeled cAMP and an anti-cAMP antibody. [2][7]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the logarithm of the test compound concentration to create a dose-response curve for the inhibition of forskolin-stimulated cAMP production.

-

Determine the IC50 value for the test compound.

-

Conclusion: A Paradigm of Prodrug Pharmacology

The pharmacological profiles of methysergide and its active metabolite, methylergometrine, present a compelling case study in the complexities of prodrug metabolism and its profound impact on both therapeutic efficacy and adverse drug reactions. While methysergide's antagonist activity at the 5-HT2B receptor is likely a key contributor to its antimigraine effects, its rapid and extensive conversion to the potent 5-HT2B agonist, methylergometrine, is the primary driver of the serious fibrotic side effects that have limited its clinical use. [4][13][10]A thorough understanding of this pharmacological dichotomy, achieved through the application of the experimental methodologies outlined in this guide, is crucial for the rational design of safer and more effective serotonergic drugs. For researchers in the field, the methysergide/methylergometrine pair serves as a powerful reminder of the importance of characterizing the full pharmacological profile of not only the parent drug but also its major metabolites.

References

-

Wikipedia. (n.d.). Methysergide. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved January 14, 2026, from [Link]

-

Bredberg, U., Eyjolfsdottir, G. S., Paalzow, L., Tfelt-Hansen, P., & Tfelt-Hansen, V. (1986). Pharmacokinetics of methysergide and its metabolite methylergometrine in man. European Journal of Clinical Pharmacology, 30(1), 75–77. [Link]

-

PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved January 14, 2026, from [Link]

-

Tfelt-Hansen, P., & Saxena, P. R. (1986). Methylergometrine, an active metabolite of methysergide. Cephalalgia, 6(1), 35–41. [Link]

-

McCorvy, J. D., Wacker, D., Wang, S., Agegnehu, B., Liu, J., Lansu, K., Tribo, A. R., Olsen, R. H. J., Che, T., Jin, J., & Roth, B. L. (2018). Structural determinants of 5-HT2B receptor activation and biased agonism. Nature Structural & Molecular Biology, 25(9), 787–796. [Link]

-

Parravicini, C., Caccia, S., Abbadie, C., & Zanini, M. G. (2017). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 13(4), 487–496. [Link]

-

GOV.UK. (2014). Methysergide: serious fibrotic reactions. Retrieved January 14, 2026, from [Link]

-

Drugs.com. (n.d.). This compound Side Effects: Common, Severe, Long Term. Retrieved January 14, 2026, from [Link]

-

PubMed. (2018). Structural determinants of 5-HT2B receptor activation and biased agonism. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Methylergometrine. Retrieved January 14, 2026, from [Link]

-

van de Witte, S. V., van der Meer, M. J., de Vries, J. B., van der Werf, J. F., & Westerink, B. H. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 151–158. [Link]

-

ResearchGate. (n.d.). Structural insights into a 5-HT2B activation mechanism. Retrieved January 14, 2026, from [Link]

-

University College London. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved January 14, 2026, from [Link]

-

Neurology.org. (2021). Novel Receptor Activity Mapping of Methysergide and its Metabolite, Methylergometrine, Provides a Mechanistic Rationale for both the Clinically Observed Efficacy and Risk of Fibrosis in Patients with Migraine (4350). Retrieved January 14, 2026, from [Link]

-

YouTube. (2025). Pharmacology of this compound ; Pharmacokinetics, Mechanism of action, Uses, effects. Retrieved January 14, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Binding affinity of different compounds and drugs with 5-HTR1E receptor. Retrieved January 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 14, 2026, from [Link]

-

PubMed. (1986). Pharmacokinetics of methysergide and its metabolite methylergometrine in man. Retrieved January 14, 2026, from [Link]

-

ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved January 14, 2026, from [Link]

-

SMPDB. (2023). Methylergometrine Mechanism of Action Action Pathway. Retrieved January 14, 2026, from [Link]

-

MIMS Philippines. (n.d.). Methylergometrine: Uses, Dosage, Side Effects. Retrieved January 14, 2026, from [Link]

-

PubMed. (1989). Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). N-DEAOP-NMT. Retrieved January 14, 2026, from [Link]

-

Therapeutic Target Database. (n.d.). Drug Information. Retrieved January 14, 2026, from [Link]

-

PubMed. (2006). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. Retrieved January 14, 2026, from [Link]

-

MDPI. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved January 14, 2026, from [Link]

-

Picmonic. (n.d.). Methergine: Mechanism of Action. Retrieved January 14, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methylergometrine - Wikipedia [en.wikipedia.org]

- 10. neurology.org [neurology.org]

- 11. acnp.org [acnp.org]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of Methysergide Maleate

This guide provides a comprehensive technical overview of methysergide maleate's interaction with serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Complex Pharmacology of an Ergot Derivative

Methysergide, a semi-synthetic ergot alkaloid, was first introduced in 1959 as a prophylactic treatment for migraine and cluster headaches.[1] Its therapeutic efficacy is rooted in its complex pharmacology as a broad-spectrum serotonin receptor ligand.[2] Understanding its binding affinity and functional activity across the diverse family of 5-HT receptors is crucial for elucidating its mechanism of action and explaining its therapeutic benefits and potential side effects.[3][4]

Methysergide itself is a prodrug, metabolized in the body to the more active compound, methylergonovine.[1] This metabolite often exhibits different, and sometimes more potent, activity at various serotonin receptors, contributing significantly to the overall pharmacological profile observed in vivo.[1][5] This guide will dissect the binding characteristics of methysergide, while acknowledging the critical role of its primary metabolite.

The 5-HT receptors are a large family of G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[6][7][8] They are classified into seven distinct families (5-HT1 to 5-HT7) based on structural, operational, and transductional characteristics.[9][10] These receptors are key modulators of a vast array of physiological and neurological processes.[7]

Part 1: Binding Affinity Profile of Methysergide

The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Methysergide exhibits a promiscuous binding profile, interacting with high affinity across several 5-HT receptor families.

High-Affinity Interactions: The 5-HT1 and 5-HT2 Receptor Families

Methysergide demonstrates a mixed pharmacological profile, acting as an agonist or partial agonist at 5-HT1 receptors and a potent antagonist at 5-HT2 receptors.[1][2] This dual activity is central to its therapeutic effects in migraine prophylaxis.[11][12]

-

5-HT1 Receptors (Gαi-coupled): These receptors are generally inhibitory, and their activation leads to a decrease in cyclic AMP (cAMP) levels.[6][10][13] Methysergide's agonist activity at 5-HT1B and 5-HT1D receptors, located on cranial blood vessels and nerve terminals, is thought to mediate its anti-migraine effects by preventing excessive vasodilation and inhibiting the release of pro-inflammatory neuropeptides. It also displays partial agonist activity at the 5-HT1A receptor.[1][14]

-

5-HT2 Receptors (Gαq/11-coupled): This family includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are coupled to the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[6][15] Methysergide is a potent antagonist at these receptors.[1][12] Its antagonism at 5-HT2A receptors may contribute to its therapeutic effects, while its interaction with 5-HT2B receptors has been linked to the rare but serious side effect of cardiac valvulopathy, particularly through the agonist activity of its metabolite, methylergonovine.[1][5][16]

Moderate to Lower Affinity Interactions: 5-HT5, 5-HT6, and 5-HT7 Receptors

Methysergide also interacts with other 5-HT receptor subtypes, although generally with lower affinity compared to the 5-HT1 and 5-HT2 families.

-

5-HT5 Receptors (Gαi-coupled): The functional role of these receptors is less understood, but they are also coupled to the inhibition of adenylyl cyclase.[6]

-

5-HT6 Receptors (Gαs-coupled): Found primarily in the central nervous system, these receptors are linked to the stimulation of adenylyl cyclase and an increase in cAMP.[6] Methysergide acts as an antagonist at this receptor.[17]

-

5-HT7 Receptors (Gαs-coupled): These receptors also couple to Gαs to increase cAMP levels and are involved in processes like thermoregulation and circadian rhythm.[6][18] Methysergide is an antagonist at 5-HT7 receptors.[1]

Data Presentation: Summary of Methysergide Binding Affinities

The following table summarizes the reported binding affinities (Ki) of methysergide for various human serotonin receptor subtypes. It is important to note that values can vary between studies depending on the experimental conditions, tissue preparation, and radioligand used.

| Receptor Subtype | Ki (nM) | Functional Activity | Primary Signaling Pathway |

| 5-HT1A | 7.51 | Partial Agonist | Gαi (Inhibition of cAMP)[19] |

| 5-HT1B | Varies | Agonist | Gαi (Inhibition of cAMP)[10] |

| 5-HT1D | Varies | Agonist | Gαi (Inhibition of cAMP)[10] |

| 5-HT1E | >100 | - | Gαi (Inhibition of cAMP)[20] |

| 5-HT1F | Varies | Agonist | Gαi (Inhibition of cAMP)[10] |

| 5-HT2A | 10 | Antagonist | Gαq/11 (↑ IP3/DAG, Ca2+)[15] |

| 5-HT2B | Varies | Antagonist | Gαq/11 (↑ IP3/DAG, Ca2+)[6] |

| 5-HT2C | 2.5 | Antagonist | Gαq/11 (↑ IP3/DAG, Ca2+)[6] |

| 5-HT5A | Varies | - | Gαi (Inhibition of cAMP)[6] |

| 5-HT6 | 6.80 | Antagonist | Gαs (Stimulation of cAMP)[6] |

| 5-HT7 | Varies | Antagonist | Gαs (Stimulation of cAMP)[18] |

Part 2: Methodologies for Determining Binding Affinity and Function

Accurate determination of binding parameters requires robust and well-validated experimental protocols. Radioligand binding assays are the gold standard for quantifying affinity, while functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol 1: Radioligand Competition Binding Assay

This protocol describes a method to determine the Ki of methysergide at a specific 5-HT receptor subtype using a competitive binding assay in a 96-well format.[21][22]

Causality Behind Experimental Choices:

-

Receptor Source: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells) provide a high-density, homogenous source, ensuring reproducibility.

-

Radioligand: A selective, high-affinity radioligand for the target receptor is chosen to provide a robust signal window. The concentration is typically set at or below its Kd value to ensure sensitivity to competition.

-

Incubation Conditions: Time, temperature, and buffer composition are optimized to reach equilibrium binding and minimize degradation of the receptor and ligands.

-

Separation of Bound/Free Ligand: Rapid filtration through glass fiber filters is a common and effective method. Pre-soaking filters with polyethyleneimine (PEI) reduces non-specific binding of the radioligand.[21]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target 5-HT receptor to confluence.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate):

-

Total Binding: Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL of membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), 50 µL radioligand solution, and 150 µL of membrane preparation.

-

Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10-point serial dilution), 50 µL radioligand solution, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[22]

-

Filtration:

-

Rapidly harvest the contents of each well onto a PEI-pre-soaked GF/B filter plate using a cell harvester.[21]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting and Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of methysergide.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization: Radioligand Binding Workflow

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Functional Assay (cAMP Measurement)

This protocol determines the functional effect of methysergide on Gαs- or Gαi-coupled receptors (e.g., 5-HT7 or 5-HT1A) by measuring changes in intracellular cAMP levels.[18][19]

Causality Behind Experimental Choices:

-

Cell Line: A cell line expressing the receptor of interest is used. For Gαi-coupled receptors, cells are pre-treated with forskolin to stimulate adenylyl cyclase, allowing for the measurement of inhibition.

-

Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) or similar sensitive immunoassay formats are preferred for their high throughput and robust signal.

-

Agonist/Antagonist Mode: To test for antagonist activity, cells are co-incubated with methysergide and a known agonist. To test for agonist activity, cells are incubated with methysergide alone.

Step-by-Step Methodology:

-

Cell Plating: Seed cells expressing the target receptor into a 384-well assay plate and incubate overnight.

-

Compound Addition:

-

Antagonist Mode: Add varying concentrations of methysergide, followed by a fixed concentration (e.g., EC80) of a known agonist (like serotonin).

-

Agonist Mode: Add varying concentrations of methysergide alone.

-

-

Forskolin Stimulation (for Gαi-coupled receptors): Add a fixed concentration of forskolin to all wells to induce cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

-

Lysis and Detection:

-

Lyse the cells and add the cAMP detection reagents (e.g., HTRF antibody conjugates).

-

Incubate to allow for the immunoassay reaction to occur.

-

-

Measurement: Read the plate on an appropriate HTRF-compatible reader.

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP response against the log concentration of methysergide.

-

For agonist mode, determine the EC50 (potency) and Emax (efficacy).

-

For antagonist mode, determine the IC50 and calculate the functional inhibition constant (Kb) using the Schild equation.

-

Part 3: Signaling Pathways and Functional Selectivity

The functional outcome of receptor activation is determined by the downstream signaling pathways it engages. Most 5-HT receptors are GPCRs that activate specific G proteins.[23]

-

Gαi-Coupled Receptors (e.g., 5-HT1A): Upon agonist binding, the receptor activates Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The dissociated Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13][24]

-

Gαq-Coupled Receptors (e.g., 5-HT2A): Agonist binding activates Gαq, which stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).[15][25]

-

Gαs-Coupled Receptors (e.g., 5-HT7): Agonist binding activates Gαs, which stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[6][18]

Mandatory Visualization: Serotonin Receptor Signaling Pathways

Caption: Major G protein signaling pathways for 5-HT receptors.

Conclusion

This compound possesses a complex and multifaceted binding profile at serotonin receptors, acting as a mixed agonist-antagonist across different subtypes.[1][26] Its high affinity for 5-HT1 and 5-HT2 receptors underpins its clinical efficacy in migraine prophylaxis, while its interactions with other subtypes contribute to its broader pharmacological effects. A thorough understanding of its binding affinities, derived from robust methodologies as outlined in this guide, is essential for both basic research and the development of next-generation therapeutics with improved selectivity and safety profiles. The crucial role of its active metabolite, methylergonovine, further highlights the need for comprehensive in vitro and in vivo characterization of such compounds.

References

-

Wikipedia. (n.d.). Methysergide. Retrieved from [Link]

-

Albert, P. R., & Le, F. (2004). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. Neuroscience and Biobehavioral Reviews, 28(4), 347-353. Retrieved from [Link]

-

Saxena, P. R. (1995). Serotonin receptors: subtypes, functional responses and therapeutic relevance. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(2), 111-124. Retrieved from [Link]

-

Pradalier, A. (1983). [Mechanism of action of drugs currently used in the prevention of migraine]. La Semaine des Hopitaux, 59(27-28), 2035-2040. Retrieved from [Link]

-

Empower Pharmacy. (2025, April 17). Pharmacology of this compound ; Pharmacokinetics, Mechanism of action, Uses, effects [Video]. YouTube. Retrieved from [Link]

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methysergide – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

-

Silberstein, S. D. (1998). Methysergide. Cephalalgia, 18(7), 421-435. Retrieved from [Link]

-

Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Retrieved from [Link]

-

Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Retrieved from [Link]

-

Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venable, P., & Roth, B. L. (2017). Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. Science, 355(6331), 1330-1334. Retrieved from [Link]

-

van de Wetering, K., Buitelaar, J. K., & Verkes, R. J. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 46(1), 33-40. Retrieved from [Link]

-

JaypeeDigital. (n.d.). Chapter-12 5-Hydroxytryptamine, its Antagonists and Drug Therapy of Migraine. Retrieved from [Link]

-

BMB Reports. (n.d.). Structural studies of serotonin receptor family. Retrieved from [Link]

-

Scrogin, K. E., Johnson, A. K., & Brooks, V. L. (2000). Methysergide delays the decompensatory responses to severe hemorrhage by activating 5-HT(1A) receptors. American Journal of Physiology. Regulatory, Integrative and Comparative Physiology, 279(5), R1776-R1786. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 28). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Retrieved from [Link]

-

Drug Central. (n.d.). methysergide. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methysergide. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation mechanism and 5-HT2BR(A225G5.46)–methysergide structure. Retrieved from [Link]

-

GPnotebook. (2018, January 1). Methysergide. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

-

JoVE. (2019, March 11). Video: G-protein Coupled Receptors. Retrieved from [Link]

-

Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methysergide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methysergide. PubChem Compound Summary for CID 9681. Retrieved from [Link]

-

Leff, P., Martin, G. R., & Morse, J. M. (1987). Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(3), 302-308. Retrieved from [Link]

Sources

- 1. Methysergide - Wikipedia [en.wikipedia.org]

- 2. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 8. Structural studies of serotonin receptor family [bmbreports.org]

- 9. Serotonin receptors: subtypes, functional responses and therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methysergide delays the decompensatory responses to severe hemorrhage by activating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 16. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. methysergide [drugcentral.org]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. acnp.org [acnp.org]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Video: G-protein Coupled Receptors [jove.com]

- 24. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. This compound | Non-selective 5-HT | Tocris Bioscience [tocris.com]

Chemical synthesis and purification of Methysergide maleate for research

An In-depth Technical Guide to the Chemical Synthesis and Purification of Methysergide Maleate for Research Applications

As a derivative of lysergic acid, methysergide is a significant compound in neuropharmacological research, primarily known for its action as a serotonin (5-HT) receptor antagonist.[1][2] Its synthesis and purification require a meticulous approach to ensure high purity, which is critical for obtaining reliable and reproducible experimental data. This guide provides a comprehensive overview of the chemical synthesis of methysergide from its precursor, lysergic acid, followed by a robust, multi-step purification protocol to yield the maleate salt in a form suitable for advanced research.

Part 1: Chemical Synthesis of Methysergide

The synthesis of methysergide from lysergic acid is a two-step process involving the formation of an amide bond followed by N-methylation of the indole ring.[2][3][4] The strategic choice of reagents and reaction conditions is paramount to maximize yield and minimize the formation of side products.

Causality in Synthetic Strategy

The core of the synthesis is the coupling of the lysergic acid carboxyl group with (S)-(+)-2-aminobutanol. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A common and effective method is the use of a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or converting the acid to an acid chloride. The subsequent methylation of the indole nitrogen at position 1 is a standard procedure for ergoline alkaloids, typically achieved with a methylating agent like methyl iodide in the presence of a strong base.

Visualizing the Synthesis Pathway

The synthetic route from D-lysergic acid to methysergide is a targeted modification of the natural alkaloid scaffold.

Caption: Reaction scheme for the synthesis of methysergide from D-lysergic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Amide Formation

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve D-lysergic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq). Stir the mixture at 0°C for 30 minutes to form the active ester.

-

In a separate flask, dissolve (S)-(+)-2-aminobutanol (1.2 eq) in anhydrous DMF.

-

Slowly add the amine solution to the activated lysergic acid mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: N-Methylation

-

Dissolve the crude amide from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add a strong base, such as potassium hexamethyldisilazide (KHMDS, 1.5 eq), dropwise. Stir for 1 hour at -78°C. The solution should change color, indicating deprotonation of the indole nitrogen.

-

Add methyl iodide (2.0 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methysergide free base.

Part 2: Purification and Salt Formation

Purification is critical for removing unreacted starting materials, reagents, and any side products. For basic compounds like ergot alkaloids, a combination of chromatographic techniques and final salt formation/recrystallization is highly effective.[5]

Rationale for Purification Strategy

The crude product contains a mixture of the desired compound, potential epimers, and residual reagents. Strong Cation Exchange (SCX) chromatography is an excellent choice for purifying basic alkaloids.[6][7] The positively charged alkaloid binds to the negatively charged stationary phase under acidic conditions, allowing neutral and acidic impurities to be washed away. The pure free base is then eluted by raising the pH. The final conversion to the maleate salt and subsequent recrystallization provides a stable, crystalline solid with high purity.

Visualizing the Purification Workflow

A systematic, multi-step approach ensures the final product meets the stringent purity requirements for research.

Caption: Step-by-step workflow for the purification of this compound.

Detailed Experimental Protocol: Purification

Step 1: Strong Cation Exchange (SCX) Chromatography

-

Condition an SCX solid-phase extraction (SPE) cartridge with methanol, followed by an acidic loading buffer (e.g., 2% acetic acid in methanol).

-

Dissolve the crude methysergide free base in a minimal amount of the loading buffer.

-

Load the solution onto the conditioned SCX cartridge. At a low pH, the protonated methysergide will bind to the column.[7]

-

Wash the cartridge with methanol to elute any neutral impurities.

-

Elute the purified methysergide free base using a basic solvent, such as 2-5% ammonium hydroxide in methanol.

-

Collect the basic fractions and concentrate under reduced pressure to yield the purified free base.

Step 2: Maleate Salt Formation and Recrystallization

-

Dissolve the purified methysergide free base in a minimal amount of warm absolute ethanol.

-

In a separate flask, dissolve maleic acid (1.0 eq) in absolute ethanol.

-

Slowly add the maleic acid solution to the methysergide solution while stirring.

-

Allow the solution to cool slowly to room temperature. The this compound salt will begin to precipitate.[8]

-

To maximize crystal formation, place the flask in an ice bath or at 2-8°C for several hours.[9][10]

-

Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum to yield pure this compound as an off-white crystalline solid.[11]

Part 3: Analytical Validation

The identity, purity, and integrity of the final compound must be rigorously confirmed. A combination of chromatographic and spectroscopic methods provides a comprehensive validation.

Self-Validating System: Analytical Checks

Each analytical technique provides a distinct piece of information. HPLC confirms purity, mass spectrometry confirms molecular weight, NMR confirms the chemical structure, and melting point provides a classic indication of purity.

Summary of Analytical Data

| Parameter | Method | Expected Result |

| Purity | HPLC | ≥99% |

| Identity (Molecular Weight) | Mass Spectrometry (ESI+) | m/z 354.22 (M+H)⁺ for free base |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of methysergide |

| Physical Characterization | Melting Point | Consistent with reported values for the maleate salt[12] |

| Salt Confirmation | Titration or NMR | Stoichiometry consistent with the maleate salt |

Standard Operating Procedure: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) at an alkaline pH is often used for ergot alkaloids to maintain stability and improve separation.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a characteristic wavelength (e.g., 312 nm) or fluorescence detection for higher sensitivity.[14]

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Analysis: Inject the sample and integrate the peak area to determine purity relative to any detected impurities.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and purification of high-purity this compound for research purposes. By understanding the chemical principles behind each step—from the initial amide coupling to the final recrystallization—researchers can confidently produce material of the quality required for sensitive pharmacological and biochemical studies. The integration of in-process controls and rigorous final analytical validation ensures the integrity and reproducibility of the experimental outcomes.

References

-

Simmons, T. C., Kassel, R. J., Singer, A., Burkhard, D., & Kolesar, T. F. (n.d.). Synthesis and Chemistry of Lysergic Acid Derivatives. Part 1. DTIC. Available at: [Link]

-

Smith, B. J., et al. (2023). Six-Step Synthesis of (±)-Lysergic Acid. Organic Letters. Available at: [Link]

-

Wood, J. (2023). Overview of the synthetic approaches to lysergic acid as a precursor to the psychedelic LSD. Psychedelic Medicine. Available at: [Link]

-

Smith, B. J., et al. (2023). A Concise and Malleable Synthesis of (±)-Lysergic Acid. ResearchGate. Available at: [Link]

-

Smith, B. J., et al. (2023). A Concise and Malleable Synthesis of (±)-Lysergic Acid. ChemRxiv. Available at: [Link]

- Abbas, H. K., et al. (1998). Liquid Chromatographic Preparative Method for Isolating Ergot Alkaloids, Using a Particle-Loaded Membrane Extracting Disk.

-

Wikipedia. (n.d.). Methysergide. Available at: [Link]

-

PsychonautWiki. (n.d.). Methysergide. Available at: [Link]

-

Abbas, H. K., et al. (1998). Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk. PubMed. Available at: [Link]

-

Koehler, P. J., & Tfelt-Hansen, P. C. (2008). History of methysergide in migraine. PubMed. Available at: [Link]

-

Gpatindia. (2020). METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

-

Sheshegova, E., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Bioactive Compounds and Health and Disease. Available at: [Link]

-

Crews, C. (2015). Analysis of Ergot Alkaloids. MDPI. Available at: [Link]

-

PharmaCompass. (n.d.). Methysergide | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound-impurities. Available at: [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

-

Tocris Bioscience. (n.d.). This compound (1064) by Tocris, Part of Bio-Techne. Available at: [Link]

-

PubChem - NIH. (n.d.). Methysergide. Available at: [Link]

Sources

- 1. Methysergide - Wikipedia [en.wikipedia.org]

- 2. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methysergide [medbox.iiab.me]

- 4. METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. CAS 129-49-7: this compound | CymitQuimica [cymitquimica.com]

- 12. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]

- 14. mdpi.com [mdpi.com]

A Foundational Tool with a Complex Legacy: The History of Methysergide Maleate in Experimental Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: An Ergot Alkaloid's Journey from Migraine Prophylaxis to a Complex Research Tool

Methysergide maleate, a semi-synthetic ergot alkaloid, holds a significant, albeit complex, place in the annals of neuroscience.[1][2] Synthesized from lysergic acid, it was first introduced in 1959 as a prophylactic treatment for migraine and cluster headaches, a clinical application born from the burgeoning understanding of serotonin's role in vascular headache pathophysiology.[3][4][5] Its development was driven by the search for a potent anti-serotonin agent, following the isolation of serotonin in 1948 and Harold Wolff's influential theory on vasodilation in migraine.[3][4][5] For experimental neuroscientists, methysergide quickly became a valuable pharmacological tool to probe the functions of the serotonergic system. However, its story is also a cautionary tale of unforeseen pharmacology and the critical importance of understanding drug metabolism, as the discovery of its active metabolite and serious long-term side effects ultimately curtailed its widespread use.[3][4] This guide provides an in-depth technical overview of the history of this compound in experimental neuroscience, from its mechanistic underpinnings to its practical applications and eventual decline.

Core Mechanism of Action: A Tale of Two Molecules

Initially, methysergide's therapeutic and experimental effects were attributed to its direct actions on serotonin (5-hydroxytryptamine, 5-HT) receptors. It was characterized primarily as a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][6] However, the pharmacological picture is significantly more nuanced. Methysergide also exhibits agonist activity at 5-HT1 receptors.[1][3]

The pivotal discovery that reshaped the understanding of methysergide was the realization that it is extensively metabolized in the liver to methylergometrine (or methylergonovine).[3][7] This active metabolite has a distinct and more potent pharmacological profile than the parent compound and circulates at levels approximately ten times higher than methysergide itself, making methysergide essentially a prodrug.[3]

While methysergide is a 5-HT2B receptor antagonist, its metabolite, methylergometrine, is a potent agonist at this receptor subtype.[8] This agonism at the 5-HT2B receptor is now widely considered the primary mechanism behind the serious fibrotic side effects, such as retroperitoneal, pleuropulmonary, and cardiac valve fibrosis, that were observed with long-term use.[1][3][9] This dual and opposing pharmacology of the parent drug and its metabolite is a critical lesson in drug development and experimental design.

Below is a table summarizing the receptor binding profile of methysergide and its active metabolite, methylergometrine.

| Receptor Subtype | Methysergide Activity | Methylergometrine Activity | Implication in Neuroscience Research |

| 5-HT1A | Agonist/Partial Agonist | Agonist | Modulation of anxiety, depression, and cognition |

| 5-HT1B/1D | Agonist | Potent Agonist | Cranial vasoconstriction, neuronal inhibition |

| 5-HT2A | Antagonist | Potent Agonist | Psychedelic effects, modulation of perception and cognition |

| 5-HT2B | Antagonist | Potent Agonist | Primary driver of fibrotic side effects , platelet aggregation |

| 5-HT2C | Antagonist | Potent Partial Agonist | Regulation of appetite, mood, and dopamine release |